![molecular formula C17H23Cl2FN2O2 B4629666 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4629666.png)
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Overview
Description
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring substituted with a 4-fluorophenyl group and a morpholine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: Starting with 5-hydroxymethylfurfural, a fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) is added under ice-water bath conditions, followed by stirring at room temperature.
Introduction of the morpholine moiety: The intermediate product is then reacted with morpholine in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions.
Final product formation: The resulting compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the furan ring or the fluorophenyl group can be achieved using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the morpholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the furan ring or fluorophenyl group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: : In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: : The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: : In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The furan ring and morpholine moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for research and potential therapeutic applications .
Comparison with Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide: This compound shares the furan ring and phenyl group but differs in the presence of a piperidine moiety.
5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide: This compound also contains a furan ring and a fluorophenyl group but has a triazole ring and additional functional groups.
Uniqueness: N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to its combination of a furan ring, fluorophenyl group, and morpholine moiety
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2.2ClH/c18-15-3-1-14(2-4-15)17-6-5-16(22-17)13-19-7-8-20-9-11-21-12-10-20;;/h1-6,19H,7-13H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQOTNMEVVERBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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